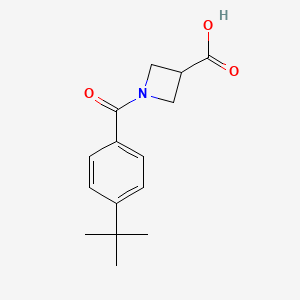

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid is a chemical compound offered by various chemical suppliers. It is often used in research and has a CAS number of 866150-95-0 .

Molecular Structure Analysis

The molecular formula of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid is C15H19NO3 . Its molecular weight is 261.32 . Unfortunately, the specific structure details are not provided in the search results.Scientific Research Applications

Synthesis of Protected 3-Haloazetidines

Azetidines are increasingly important heterocycles found in a variety of natural products and pharmaceutical compounds . The compound “1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid” can be used in the synthesis of protected 3-haloazetidines, which are widely used and versatile building blocks in medicinal chemistry .

Production of High Value Azetidine-3-Carboxylic Acid Derivatives

This compound can be used to prepare a series of high value azetidine-3-carboxylic acid derivatives . For example, it has been used in the first reported synthesis of 1-(tert-butoxy-carbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid .

Integral Part of Sphingosine-1-Phosphate Receptor (S1P) Agonists

Azetidine-3-carboxylic acid has served as an integral part of a number of sphingosine-1-phosphate receptor (S1P) agonists as potential treatments for multiple sclerosis . The S1P receptors regulate a wide variety of biological functions including cell proliferation, migration, and survival .

Aza Paternò–Büchi Reactions

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to the inherent challenges associated with this approach .

Synthesis of Aziridine-2-Carboxylate

The different isomers of 2-(4-amino-4-carboxybu-tyl)aziridine-2-carboxylate 3 (AziDAP) are irreversible inhibitors and substrate mimics of diaminopimelate (DAP) epimerase, a key enzyme for the biosynthesis of lysine in plants . The compound “1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid” can potentially be used in the synthesis of these isomers.

Synthesis of New Functionalized Aziridine-2

This compound can potentially be used in the synthesis of new functionalized aziridine-2 . This can be useful in the development of new pharmaceutical compounds.

Future Directions

Azetidines and their derivatives are valuable compounds in pharmaceutical and agrochemical research . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry . Therefore, the future directions of 1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid could be in the development of new pharmaceuticals and agrochemicals.

properties

IUPAC Name |

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)12-6-4-10(5-7-12)13(17)16-8-11(9-16)14(18)19/h4-7,11H,8-9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOWZMVFJFMEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-tert-butylbenzoyl)azetidine-3-carboxylic Acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)

![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2987855.png)